
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine
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Overview
Description
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C7H10FN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One method involves the use of Selectfluor in the presence of silver carbonate (Ag2CO3) as a catalyst. This method provides high yields and excellent regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Pyrimidine derivatives are often explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to their biological effects. For example, they may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: This compound is known for its antitubercular activity.
5-Fluoro-2-aminopyrimidine: This derivative is used in the synthesis of fluorinated imatinib base.
Uniqueness
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other pyrimidine derivatives. This fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for further research and development.
Biological Activity
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine is a synthetic organic compound with potential applications in medicinal chemistry, particularly as a lead compound in drug development. Its unique structure, characterized by a pyrimidine ring with a 2-fluoropropan-2-yl group and an amino group, suggests diverse biological activities that warrant detailed exploration.
- Molecular Formula : C₇H₁₀FN₃
- Molecular Weight : 155.18 g/mol
This compound exhibits reactivity due to its functional groups, which allow for participation in nucleophilic substitutions and electrophilic reactions. Notably, it can engage in palladium-catalyzed cross-coupling reactions to form C–N bonds, making it valuable in synthesizing nitrogen-containing compounds.
The biological activity of this compound is primarily linked to its interaction with G-protein-coupled receptors (GPCRs). The structural similarities with other biologically active pyrimidines suggest that it may influence metabolic pathways related to diabetes and obesity by acting as a ligand for specific receptors .
Binding Affinity and Selectivity
Interaction studies indicate that this compound may exhibit significant binding affinity to various biological targets. For instance, its potential as a GPR119 receptor agonist positions it as a candidate for developing treatments for metabolic disorders .
Case Studies and Research Findings
- GPR119 Receptor Modulation : Research has demonstrated that compounds similar to this compound can enhance incretin secretion, thus playing a role in glucose metabolism and insulin sensitivity. This characteristic is particularly beneficial in managing type 2 diabetes .
- Analog Design : Studies on analogs of pyrimidine derivatives have shown promising results in inhibiting key kinases involved in various diseases, suggesting that modifications to the pyrimidine structure can yield compounds with enhanced biological activity .
- Fluorinated Compounds : The incorporation of fluorine atoms into organic compounds has been shown to improve pharmacokinetic properties, such as bioavailability and metabolic stability. This aspect is crucial for the development of therapeutics based on this compound .
Comparative Analysis
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(Trifluoromethyl)pyrimidin-4-amine | Trifluoromethyl group on pyrimidine | Known for its role as a GPR119 agonist |
4-Amino-pyrimidine | Amino group at position four | Simpler structure; less fluorinated |
5-Fluoro-pyrimidin-4-amines | Fluorine substitution at position five | Different biological activity profile |
This comparison highlights the unique aspects of this compound, particularly its fluorinated side chain, which may enhance its pharmacokinetic properties compared to non-fluorinated analogs.
Properties
Molecular Formula |
C7H10FN3 |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(2-fluoropropan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H10FN3/c1-7(2,8)6-10-4-3-5(9)11-6/h3-4H,1-2H3,(H2,9,10,11) |
InChI Key |
ROZPTDXECJSCAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=N1)N)F |
Origin of Product |
United States |
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